molecular formula C7H4KNS2 B13753490 Potassium 2-mercaptobenzothiazole CAS No. 7778-70-3

Potassium 2-mercaptobenzothiazole

Cat. No.: B13753490
CAS No.: 7778-70-3
M. Wt: 205.3 g/mol
InChI Key: ZKTKNAXWCMIKLK-UHFFFAOYSA-M
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Description

Potassium 2-mercaptobenzothiazole is an organosulfur compound that belongs to the class of benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring, which contains nitrogen and sulfur atoms. This compound is widely used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-mercaptobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of potassium hydroxide. The reaction proceeds as follows:

C6H4(NH2)SH+CS2+KOHC6H4(NH)SC=S+KHS\text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{CS}_2 + \text{KOH} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SC}=\text{S} + \text{KHS} C6​H4​(NH2​)SH+CS2​+KOH→C6​H4​(NH)SC=S+KHS

This method was developed by A. W. Hoffmann and involves the formation of a thione tautomer rather than a thiol .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. The reaction is carried out at temperatures ranging from 200 to 280°C and pressures between 5.0 to 8.0 MPa. The resulting product is then purified through extraction and acidification .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-mercaptobenzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfones

    Reduction: Benzothiazole

    Substitution: Alkylated derivatives

Mechanism of Action

The mechanism of action of potassium 2-mercaptobenzothiazole involves its interaction with various molecular targets and pathways. It acts as a potent inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions contribute to its antimicrobial, antifungal, and anticancer properties.

Comparison with Similar Compounds

Potassium 2-mercaptobenzothiazole can be compared with other similar compounds such as benzotriazole, 2-mercaptobenzoxazole, and methyl benzotriazole nitrile. These compounds also serve as corrosion inhibitors and have similar applications in various industries . this compound is unique in its ability to form stable complexes with metals and its effectiveness as a vulcanization accelerator in the rubber industry .

List of Similar Compounds

  • Benzotriazole
  • 2-Mercaptobenzoxazole
  • Methyl benzotriazole nitrile

Properties

CAS No.

7778-70-3

Molecular Formula

C7H4KNS2

Molecular Weight

205.3 g/mol

IUPAC Name

potassium;1,3-benzothiazol-3-ide-2-thione

InChI

InChI=1S/C7H5NS2.K/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1

InChI Key

ZKTKNAXWCMIKLK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)[N-]C(=S)S2.[K+]

Related CAS

149-30-4 (Parent)

Origin of Product

United States

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